cis-1-(2-Methylcyclohexyl)ethan-1-one
Description
cis-1-(2-Methylcyclohexyl)ethan-1-one (CAS 5222-62-8) is a cyclohexane-derived ketone with the molecular formula C₉H₁₆O and a molecular weight of 140.226 g/mol . Key physical properties include a density of 0.9169 g/cm³ at 25°C and a boiling point of 67–68°C at 10 Torr . Its structure features a methyl group at the 2-position of the cyclohexyl ring in the cis configuration, influencing steric and electronic properties.
Properties
CAS No. |
5222-62-8 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-[(1R,2S)-2-methylcyclohexyl]ethanone |
InChI |
InChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3/t7-,9+/m0/s1 |
InChI Key |
VZELQXKHIHNPLU-IONNQARKSA-N |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1C(=O)C |
Canonical SMILES |
CC1CCCCC1C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(2-Methylcyclohexyl)ethan-1-one typically involves the Friedel-Crafts acylation of 2-methylcyclohexane with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1-(2-Methylcyclohexyl)ethan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: cis-1-(2-Methylcyclohexyl)ethan-1-one is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and fragrances .
Biology: In biological research, this compound is used to study the metabolic pathways of ketones and their derivatives. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: Its unique structure makes it a valuable scaffold for designing molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other materials. It is also utilized in the production of specialty chemicals and additives .
Mechanism of Action
The mechanism of action of cis-1-(2-Methylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including oxidation-reduction processes and enzyme-catalyzed transformations. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Position and Stereochemistry
Cyclohexyl Nitrosourea Metabolites (e.g., cis-3-Hydroxy-trans-4-methylcyclohexylamine)
- Structure : Hydroxylated cyclohexylamine derivatives, such as those identified in the metabolism of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (Methyl CCNU), share a cyclohexyl backbone but differ in functional groups (amine/hydroxyl vs. ketone) and substituent positions .
- Properties : Hydroxylation increases polarity and solubility compared to the methyl-substituted ketone. For example, cis-3-hydroxy-trans-4-methylcyclohexylamine exhibits greater aqueous solubility due to hydrogen bonding from the hydroxyl group, whereas cis-1-(2-Methylcyclohexyl)ethan-1-one is more lipophilic (XLogP3 = 2.5) .
- Synthesis/Metabolism : Unlike the synthetic ketone, these metabolites arise from enzymatic hydroxylation in vivo, highlighting differences in reactivity and biological processing .
Bicyclic Ketones (e.g., cis-1-(5,6,9,10,11,11a-Hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazin-11-yl)ethan-1-one, 49b)
Functional Group Variations: Chlorinated Derivatives
CIS-1-(3-Chloropropyl)-2,6-dimethyl-piperidin HCl
- Structure : This piperidine derivative incorporates a chloropropyl group and a tertiary amine, differing significantly in functional groups and ring size (piperidine vs. cyclohexane) .
- Reactivity: The chlorine atom introduces electrophilic character, enabling nucleophilic substitution reactions—a property absent in the non-halogenated target compound .
Stereochemical Isomers: cis vs. trans Configurations
While direct data on trans-1-(2-Methylcyclohexyl)ethan-1-one is absent in the evidence, general principles apply:
- Solubility: Trans isomers may exhibit slightly higher solubility in non-polar solvents due to symmetrical molecular shapes.
Data Table: Key Properties of this compound and Comparable Compounds
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